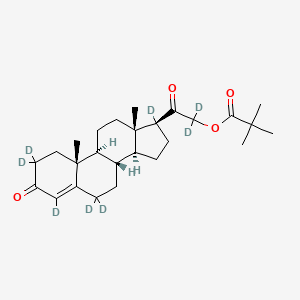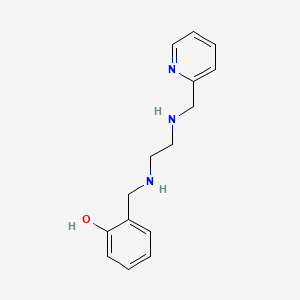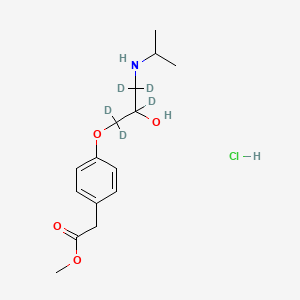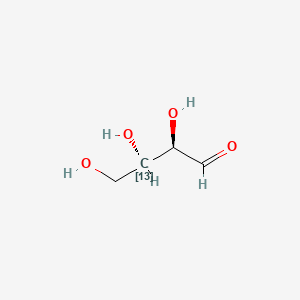![molecular formula C18H19NO2S B12412931 2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol is a complex organic compound characterized by the presence of deuterium atoms, a thiophene ring, and a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol typically involves multiple steps, including the introduction of deuterium atoms, formation of the thiophene ring, and attachment of the naphthalene core. Common reagents used in these reactions include deuterated solvents, thiophene precursors, and naphthalene derivatives. Reaction conditions often involve controlled temperatures, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the naphthalene core to tetrahydronaphthalene derivatives.
Substitution: Halogenation or alkylation of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydronaphthalene derivatives, and halogenated or alkylated naphthalene compounds.
Aplicaciones Científicas De Investigación
2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as a model compound for studying deuterium effects on reaction mechanisms.
Biology: Investigated for its potential as a probe in biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which 2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The deuterium atoms may influence the compound’s stability and reactivity, while the thiophene and naphthalene rings contribute to its binding affinity and selectivity. These interactions can modulate various biological processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(amino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol: Similar structure but lacks the methyl group on the amino moiety.
2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-furanylpropoxy]naphthalen-1-ol: Contains a furan ring instead of a thiophene ring.
2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]anthracen-1-ol: Features an anthracene core instead of a naphthalene core.
Uniqueness
The uniqueness of 2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol lies in its combination of deuterium atoms, thiophene ring, and naphthalene core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C18H19NO2S |
|---|---|
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1/i2D,3D,5D,6D,8D,9D |
Clave InChI |
DRRXQCXSBONKPD-DFLASTFQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])O)[2H])[2H] |
SMILES canónico |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




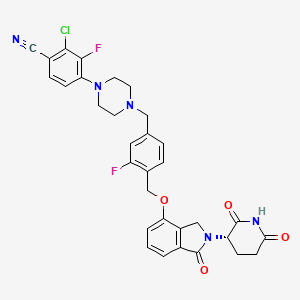
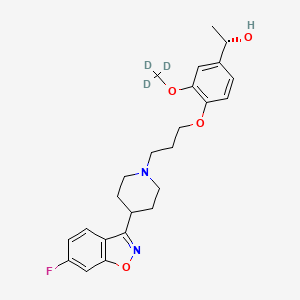


![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)

